molecular formula C7H6N2O3 B6151542 3-carbamoylpyridine-4-carboxylic acid CAS No. 56788-10-4

3-carbamoylpyridine-4-carboxylic acid

Cat. No. B6151542
CAS RN: 56788-10-4
M. Wt: 166.1
InChI Key:
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Description

3-Carbamoylpyridine-4-carboxylic acid (3-CPCA) is an important and widely used organic compound in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline powder with a molecular weight of 201.2 g/mol and a melting point of 126-128°C. 3-CPCA is a derivative of pyridine and is used as an intermediate in the synthesis of various drugs, including some antiepileptic and antifungal agents. It is also used in the synthesis of other compounds, such as amino acids and peptides.

Mechanism of Action

The mechanism of action of 3-carbamoylpyridine-4-carboxylic acid is not yet fully understood. It is known to act as an inhibitor of enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, tyrosinase, and lipoxygenase.
Biochemical and Physiological Effects
3-carbamoylpyridine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, as well as other enzymes involved in inflammatory processes. It has also been shown to have an anti-inflammatory effect, as well as an anticonvulsant effect. In addition, 3-carbamoylpyridine-4-carboxylic acid has been shown to have an anti-allergic effect, as well as a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

3-carbamoylpyridine-4-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively simple and cost-effective compound to synthesize. It is also a relatively stable compound and is not easily degraded. However, it can be difficult to obtain in pure form, and its solubility in water is limited.

Future Directions

There are a number of potential future directions for research involving 3-carbamoylpyridine-4-carboxylic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in the synthesis of various drugs. In addition, further research into its potential applications in the fields of pharmacology and biochemistry is needed. Finally, further research into its potential use as a therapeutic agent is also needed.

Synthesis Methods

3-carbamoylpyridine-4-carboxylic acid can be synthesized in a number of ways. The most common method involves the reaction of pyridine with ethyl chloroformate, followed by hydrolysis of the resulting 3-chloropyridine-4-carboxylic acid. This method yields a high yield of 3-carbamoylpyridine-4-carboxylic acid and is relatively simple and cost-effective. Other methods of synthesis involve the reaction of pyridine with acetic anhydride, followed by hydrolysis of the resulting 3-acetylpyridine-4-carboxylic acid.

Scientific Research Applications

3-carbamoylpyridine-4-carboxylic acid is widely used in scientific research, particularly in the fields of pharmacology and biochemistry. It is used as a starting material for the synthesis of various drugs, such as antiepileptic and antifungal agents. It is also used in the synthesis of various amino acids and peptides. In addition, 3-carbamoylpyridine-4-carboxylic acid has been used in the study of enzyme inhibition and the synthesis of various catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-carbamoylpyridine-4-carboxylic acid involves the conversion of 3-cyanopyridine to 3-carbamoylpyridine, followed by the addition of a carboxylic acid group to the 4-position of the pyridine ring.", "Starting Materials": [ "3-cyanopyridine", "ammonia", "sodium hydroxide", "carbon dioxide", "ethyl chloroformate", "sodium bicarbonate", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium hydride", "methyl iodide", "sodium methoxide", "malonic acid", "thionyl chloride", "dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 3-cyanopyridine to 3-carbamoylpyridine\n- React 3-cyanopyridine with ammonia and sodium hydroxide to form 3-aminopyridine\n- React 3-aminopyridine with carbon dioxide and ethyl chloroformate to form 3-carbamoylpyridine\n\nStep 2: Addition of carboxylic acid group to 4-position of pyridine ring\n- React 3-carbamoylpyridine with malonic acid and thionyl chloride to form 3-(2-carboxyethyl)pyridine-4-carboxylic acid\n- React 3-(2-carboxyethyl)pyridine-4-carboxylic acid with sodium nitrite and sodium azide to form 3-(2-azidoethyl)pyridine-4-carboxylic acid\n- React 3-(2-azidoethyl)pyridine-4-carboxylic acid with sodium hydride and methyl iodide to form 3-(2-methoxyethyl)pyridine-4-carboxylic acid\n- React 3-(2-methoxyethyl)pyridine-4-carboxylic acid with sodium methoxide and hydrochloric acid to form 3-carbamoylpyridine-4-carboxylic acid" ] }

CAS RN

56788-10-4

Product Name

3-carbamoylpyridine-4-carboxylic acid

Molecular Formula

C7H6N2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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